molecular formula C12H15NO5S B5649372 4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one

4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one

Cat. No. B5649372
M. Wt: 285.32 g/mol
InChI Key: MTJWMCVDHREYJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinones, including derivatives similar to 4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one, involves several steps, often starting from basic building blocks like amino alcohols or aldehydes. Techniques such as reductive elimination, condensation with aldehydes, and cyclization reactions are commonly employed. In particular, the synthesis of oxazolidinone derivatives has been demonstrated through processes such as the zinc-silver-mediated reductive elimination and the use of bicyclic guanidine as an efficient catalyst for the intramolecular cyclization of glycidyl carbamate derivatives (Thomasberger, Engel, & Feige, 1999); (Yoshida & Endo, 2021).

Molecular Structure Analysis

Oxazolidinones typically exhibit a 5-membered ring structure containing oxygen and nitrogen atoms, which can significantly influence their chemical behavior. Structural studies, including X-ray crystallography, have provided detailed insights into the molecular configurations and stereochemistry of oxazolidinones, revealing the influence of substituents on the ring conformation and overall molecular geometry (García-Merinos et al., 2014).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, serving as versatile intermediates in organic synthesis. They are involved in reactions such as allylation, where N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones react with allyltrimethylsilane under certain conditions to produce homoallylamines. These reactions showcase the oxazolidinones' ability to engage in stereoselective transformations, making them valuable in the synthesis of complex organic molecules (Marcantoni, Mecozzi, & Petrini, 2002).

properties

IUPAC Name

3-[2-(benzenesulfonyl)ethyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-8-10-9-18-12(15)13(10)6-7-19(16,17)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJWMCVDHREYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CCS(=O)(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one

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